molecular formula C11H17NO2 B13758764 ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate CAS No. 53608-83-6

ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate

Cat. No.: B13758764
CAS No.: 53608-83-6
M. Wt: 195.26 g/mol
InChI Key: WAVPTSGBHYXWFQ-WEVVVXLNSA-N
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Description

Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a cyano group, an ethyl group, and a methyl group attached to a pent-3-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer-Speier esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. For example, the Steglich esterification method, which employs carbodiimide coupling reagents, can be used to produce esters under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Amine derivative.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate depends on its specific applicationThe cyano group can also participate in nucleophilic addition reactions, which can modulate the compound’s biological activity .

Comparison with Similar Compounds

Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate can be compared with other esters and nitriles:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various applications .

Properties

CAS No.

53608-83-6

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate

InChI

InChI=1S/C11H17NO2/c1-5-9(6-2)11(4,8-12)10(13)14-7-3/h5H,6-7H2,1-4H3/b9-5+

InChI Key

WAVPTSGBHYXWFQ-WEVVVXLNSA-N

Isomeric SMILES

CC/C(=C\C)/C(C)(C#N)C(=O)OCC

Canonical SMILES

CCC(=CC)C(C)(C#N)C(=O)OCC

Origin of Product

United States

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